
4-Chloro-5-ethoxypyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-ethoxypyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C6H8ClN3O and a molecular weight of 173.60 g/mol . This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely studied due to their significant pharmacological and biological activities .
Métodos De Preparación
The synthesis of 4-Chloro-5-ethoxypyrimidin-2-amine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method is the reaction of 4,6-dichloropyrimidine with ethanolamine under basic conditions, leading to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
4-Chloro-5-ethoxypyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Chloro-5-ethoxypyrimidin-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-ethoxypyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . For example, pyrimidine-based compounds are known to inhibit enzymes like cyclooxygenase (COX), reducing the production of inflammatory mediators . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
4-Chloro-5-ethoxypyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:
4-Chloropyrimidine: Lacks the ethoxy and amino groups, making it less versatile in chemical reactions.
5-Ethoxypyrimidin-2-amine: Lacks the chlorine atom, which affects its reactivity and potential biological activities.
2-Amino-4,6-dichloropyrimidine: Contains an additional chlorine atom, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical and biological research applications .
Propiedades
Fórmula molecular |
C6H8ClN3O |
|---|---|
Peso molecular |
173.60 g/mol |
Nombre IUPAC |
4-chloro-5-ethoxypyrimidin-2-amine |
InChI |
InChI=1S/C6H8ClN3O/c1-2-11-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3,(H2,8,9,10) |
Clave InChI |
VNKSLZMHMJOLHG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CN=C(N=C1Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


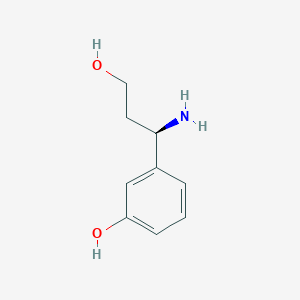
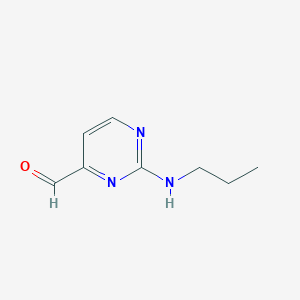

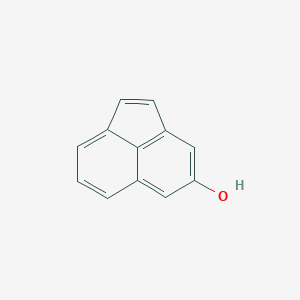

![1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B11916175.png)


![7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11916210.png)
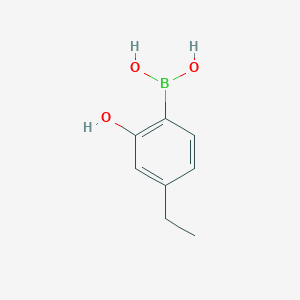
![4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine](/img/structure/B11916220.png)
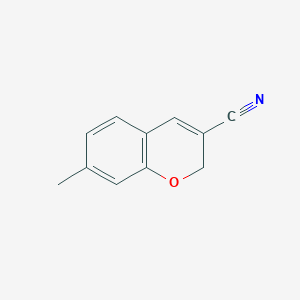
![7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11916229.png)

